9-(6-Bromohexyl)-9H-fluorene
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Overview
Description
9-(6-Bromohexyl)-9H-fluorene is an organic compound that belongs to the class of fluorene derivatives. It is characterized by the presence of a bromohexyl group attached to the fluorene core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(6-Bromohexyl)-9H-fluorene typically involves the bromination of hexylfluorene. One common method is the reaction of 9H-fluorene with 1,6-dibromohexane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination reaction but utilizes industrial reactors and optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
9-(6-Bromohexyl)-9H-fluorene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The fluorene core can be oxidized to form fluorenone derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding hexylfluorene.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: 9-(6-Azidohexyl)-9H-fluorene, 9-(6-Thiohexyl)-9H-fluorene.
Oxidation: 9-(6-Bromohexyl)-9H-fluorenone.
Reduction: 9-Hexyl-9H-fluorene.
Scientific Research Applications
9-(6-Bromohexyl)-9H-fluorene has a wide range of applications in scientific research:
Material Science: Used in the synthesis of polymers and copolymers for electronic and photonic devices.
Medicinal Chemistry: Serves as a building block for the synthesis of biologically active molecules.
Supramolecular Chemistry: Utilized in the construction of complex molecular architectures.
Industrial Applications: Employed in the production of specialty chemicals and intermediates
Mechanism of Action
The mechanism of action of 9-(6-Bromohexyl)-9H-fluorene is primarily based on its ability to undergo substitution reactions. The bromine atom acts as a leaving group, allowing the compound to form covalent bonds with various nucleophiles. This reactivity is exploited in the synthesis of complex molecules and materials .
Comparison with Similar Compounds
Similar Compounds
- 9-(6-Bromohexyl)-9H-carbazole
- 9-(6-Bromohexyl)-2-phenyl-9H-fluorene
- 9-(6-Bromohexyl)-9H-xanthene
Uniqueness
9-(6-Bromohexyl)-9H-fluorene is unique due to its specific substitution pattern and the presence of the fluorene core, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring high thermal stability and specific electronic characteristics .
Properties
CAS No. |
380441-74-7 |
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Molecular Formula |
C19H21Br |
Molecular Weight |
329.3 g/mol |
IUPAC Name |
9-(6-bromohexyl)-9H-fluorene |
InChI |
InChI=1S/C19H21Br/c20-14-8-2-1-3-9-15-16-10-4-6-12-18(16)19-13-7-5-11-17(15)19/h4-7,10-13,15H,1-3,8-9,14H2 |
InChI Key |
DIZNUCPVZWCMTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)CCCCCCBr |
Origin of Product |
United States |
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